molecular formula C23H34O5 B1676542 Compactin CAS No. 73573-88-3

Compactin

Katalognummer: B1676542
CAS-Nummer: 73573-88-3
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: AJLFOPYRIVGYMJ-INTXDZFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mevastatin, also known as compactin, is a hypolipidemic agent that belongs to the class of compounds known as statins. It was first isolated from the mold Penicillium citrinum by Akira Endo in the 1970s. Mevastatin is recognized as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol .

Wissenschaftliche Forschungsanwendungen

Mevastatin has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Compactin, also known as Mevastatin or ML-236B, primarily targets the enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the regulation of cholesterol biosynthesis .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . It has a structural similarity to the natural substrate of the enzyme, HMG . This allows this compound to bind to the reductase enzyme with a binding affinity 10,000 times greater than the HMG-CoA substrate itself . This compound is a pro-drug that is activated by in vivo hydrolysis of the lactone ring .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound leads to a reduction in the levels of mevalonic acid in the body . This affects the cholesterol biosynthesis pathway, leading to a decrease in the production of cholesterol . The main 18-carbon skeleton of this compound is prepared by an iterative highly reducing polyketide synthase (PKS) that requires an endogenous enoyl reductase (ER) for activity .

Pharmacokinetics

It is activated in vivo via hydrolysis of the lactone ring . This suggests that the compound undergoes metabolic activation after administration.

Result of Action

The result of this compound’s action is a reduction in the body’s cholesterol levels . By inhibiting HMG-CoA reductase, this compound reduces the synthesis of cholesterol, leading to lower levels of cholesterol in the body . This makes this compound effective in the prevention and treatment of cardiovascular diseases such as myocardial and cerebral infarctions .

Biochemische Analyse

Biochemical Properties

Compactin is a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl (HMG)-CoA reductase . This enzyme is a key regulatory component for cholesterol biosynthesis. The structural similarity and high affinity of the acid form of this compound and HMG, the natural substrate of the enzyme, results in specific and effective inhibition of this enzyme .

Cellular Effects

This compound has been shown to inhibit the elongation of roots and hypocotyls of etiolated alfalfa seedlings . It also has effects such as arrest of cell cycle and induction of apoptosis, promotion of osteoblast differentiation and bone nodule formation, and upregulation of nitric oxide synthase resulting in functional proteins .

Molecular Mechanism

This compound is structurally similar to HMG, a substituent of the endogenous substrate of HMG-CoA reductase . It is a prodrug that is activated in vivo via hydrolysis of the lactone ring . This compound competitively inhibits HMG-CoA reductase with a binding affinity 10,000 times greater than the HMG-CoA substrate itself .

Temporal Effects in Laboratory Settings

The biosynthetic pathways of this compound have been studied in great detail . The main 18-carbon skeleton is prepared by an iterative highly reducing polyketide synthase (PKS) that requires an endogenous enoyl reductase (ER) for activity .

Dosage Effects in Animal Models

In dogs, no toxicity concerns arose following the administration of a high dose of this compound (250 times the effective human dose) . In rats, microcrystals were found in hepatocytes, raising concerns about drug safety .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It inhibits the conversion of HMG-CoA to mevalonic acid by HMG-CoA reductase, the rate-limiting enzyme in the body’s synthesis of cholesterol .

Transport and Distribution

It is known that this compound is a prodrug that is activated in vivo via hydrolysis of the lactone ring .

Subcellular Localization

Given its role as an inhibitor of HMG-CoA reductase, it is likely that this compound localizes to the same subcellular compartments as this enzyme .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Biosynthese von Mevastatin umfasst hauptsächlich einen Typ-1-Polyketidsynthase-Weg. Der Prozess beginnt mit der Bildung eines Hexaketids, das einer Diels-Alder-Cyclisierung unterzogen wird. Es folgt eine weitere Verlängerung zu einem Nonaketid, Oxidation und Dehydratisierungsschritte. Die letzten Schritte umfassen die Addition einer Diketid-Seitenkette und Methylierung .

Industrielle Produktionsverfahren: Die industrielle Produktion von Mevastatin beinhaltet typischerweise Fermentationsprozesse unter Verwendung von Stämmen von Penicillium citrinum oder Penicillium brevicompactum. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um Mevastatin in seiner aktiven Form zu isolieren .

Arten von Reaktionen:

    Oxidation: Mevastatin kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen, die in seiner Struktur vorhanden sind.

    Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten und diese in Hydroxylgruppen umwandeln.

    Substitution: Mevastatin kann an Substitutionsreaktionen teilnehmen, insbesondere an der Ester-Funktionsgruppe.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

    Substitution: Saure oder basische Bedingungen können Substitutionsreaktionen begünstigen, mit Reagenzien wie Salzsäure oder Natriumhydroxid.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte oder substituierte Derivate von Mevastatin, die unterschiedliche pharmakologische Eigenschaften haben können .

4. Wissenschaftliche Forschungsanwendungen

Mevastatin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

5. Wirkmechanismus

Mevastatin übt seine Wirkung aus, indem es das Enzym 3-Hydroxy-3-methylglutaryl-Coenzym A-Reduktase kompetitiv hemmt. Diese Hemmung verhindert die Umwandlung von 3-Hydroxy-3-methylglutaryl-Coenzym A in Mevalonat, ein kritischer Schritt in der Biosynthese von Cholesterin. Dadurch wird die hepatische Cholesterinproduktion reduziert, was zu einer verstärkten Aufnahme von Low-Density-Lipoprotein-Cholesterin aus dem Blutstrom führt .

Ähnliche Verbindungen:

    Lovastatin: Das erste kommerziell erhältliche Statin, strukturell ähnlich wie Mevastatin.

    Pravastatin: Ein Derivat von Mevastatin mit verbesserten pharmakokinetischen Eigenschaften.

    Simvastatin: Ein weiteres Statin mit einem ähnlichen Wirkmechanismus, aber einem anderen pharmakologischen Profil.

Einzigartigkeit von Mevastatin: Mevastatin ist insofern einzigartig, als es das erste entdeckte Statin war und als Vorläufer für die Entwicklung anderer Statine dient. Seine Entdeckung ebnete den Weg für die Entwicklung einer neuen Klasse von Cholesterinsenkern .

Vergleich Mit ähnlichen Verbindungen

    Lovastatin: The first commercially available statin, structurally similar to mevastatin.

    Pravastatin: A derivative of mevastatin with improved pharmacokinetic properties.

    Simvastatin: Another statin with a similar mechanism of action but different pharmacological profile.

Uniqueness of Mevastatin: Mevastatin is unique in that it was the first statin to be discovered and serves as the precursor for the development of other statins. Its discovery paved the way for the development of a new class of cholesterol-lowering drugs .

Eigenschaften

IUPAC Name

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLFOPYRIVGYMJ-INTXDZFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040684
Record name Mevastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mevastatin is structurally similar to the HMG, a substituent of the endogenous substrate of HMG-CoA reductase. Mevastatin is a prodrug that is activated in vivo via hydrolysis of the lactone ring. The hydrolyzed lactone ring mimics the tetrahedral intermediate produced by the reductase allowing the agent to bind with 10,000 times greater affinity than its natural substrate. The bicyclic portion of mevastatin binds to the coenzyme A portion of the active site.
Record name Mevastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06693
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

73573-88-3
Record name Mevastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73573-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevastatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mevastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06693
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mevastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl(2S)-2-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Mevastatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UQM1K0W9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mevastatin
Reactant of Route 2
Reactant of Route 2
Mevastatin
Reactant of Route 3
Mevastatin
Reactant of Route 4
Mevastatin
Reactant of Route 5
Mevastatin
Reactant of Route 6
Mevastatin
Customer
Q & A

Q1: What is the primary molecular target of Mevastatin?

A1: Mevastatin is a potent and specific competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase [, , , , , ]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol.

Q2: How does Mevastatin's inhibition of HMG-CoA reductase affect cholesterol levels?

A2: By inhibiting HMG-CoA reductase, Mevastatin effectively blocks the production of mevalonate, thereby reducing the availability of this precursor for cholesterol biosynthesis. This leads to a decrease in intracellular cholesterol levels [, , ].

Q3: Does Mevastatin impact other cellular processes besides cholesterol synthesis?

A3: Yes, Mevastatin also affects the synthesis of non-sterol isoprenoids, which are crucial for various cellular functions such as cell growth, differentiation, and signal transduction [, , ]. It can impact protein prenylation, a post-translational modification essential for the localization and function of many signaling proteins [, , ]. This interference with protein prenylation contributes to Mevastatin's diverse biological effects.

Q4: How does Mevastatin impact bone resorption?

A4: Research suggests that Mevastatin inhibits bone resorption by interfering with the fusion of pre-osteoclasts into mature, multinucleated osteoclasts. It also disrupts the actin ring in osteoclasts, a structure crucial for bone resorption []. These effects are attributed to Mevastatin's inhibition of protein prenylation, which is essential for osteoclast formation and function.

Q5: Can Mevastatin induce apoptosis in certain cell types?

A5: Yes, studies have shown that Mevastatin can induce apoptosis in various cell types, including leukemia cells [, ], myeloma cells [], and vascular smooth muscle cells []. The mechanisms underlying Mevastatin-induced apoptosis are complex and may involve multiple pathways, including the disruption of mitochondrial function and activation of caspase cascades [, ].

Q6: What is the molecular formula and weight of Mevastatin?

A6: Mevastatin's molecular formula is C23H36O5, and its molecular weight is 392.52 g/mol.

Q7: Is there spectroscopic data available for Mevastatin?

A7: Yes, studies have used techniques like mass spectrometry and UV spectrometry to identify and characterize Mevastatin [, ]. Additionally, NMR spectroscopy has been employed to elucidate the structure of Mevastatin and its derivatives [, ].

Q8: What are some strategies for improving Mevastatin's stability and bioavailability?

A8: Formulation strategies, such as the use of specific excipients or encapsulation techniques, can enhance Mevastatin's stability, solubility, and bioavailability. These strategies aim to protect the drug from degradation and improve its delivery to the target site.

Q9: Does Mevastatin have any catalytic properties?

A9: Mevastatin itself does not possess intrinsic catalytic activity. It functions as an enzyme inhibitor, specifically targeting HMG-CoA reductase to exert its pharmacological effects.

Q10: Have computational methods been employed to study Mevastatin?

A11: Yes, computational chemistry and modeling techniques like molecular docking have been used to study the interaction between Mevastatin and its target, HMG-CoA reductase. These simulations help visualize the binding mode and interactions at the molecular level [].

Q11: How do structural modifications of Mevastatin affect its activity?

A12: Modifications to Mevastatin's structure can significantly influence its potency, selectivity, and pharmacological properties. For instance, the presence of a closed-ring structure is crucial for its inhibitory activity against HMG-CoA reductase, as evidenced by the lack of activity observed with the open-ring structure of Pravastatin [, ]. Specific structure-activity relationship studies exploring different Mevastatin analogs provide detailed insights into these relationships.

Q12: How does the activity of Mevastatin compare to other statins?

A13: Atorvastatin has been shown to be 10-fold more potent in vitro against Plasmodium falciparum than other statins, including Mevastatin [].

Q13: What in vitro models have been used to study the effects of Mevastatin?

A13: Various cell-based assays and in vitro models have been employed to investigate Mevastatin's effects. These include studies using:

  • Cultured mammalian cells: To assess Mevastatin's impact on cholesterol synthesis, DNA replication, cell cycle progression, and differentiation [, , , , , ].
  • Cancer cell lines: To evaluate its antiproliferative and pro-apoptotic effects [, , , ].
  • Bone marrow-derived macrophages: To study its effects on cholesterol ester accumulation [].
  • Microbial cells: To investigate its impact on hydrogen production in microbial electrolysis cells [].

Q14: What animal models have been used to study Mevastatin?

A14: Animal models have been valuable tools in Mevastatin research. Examples include:

  • Rodent models: To evaluate its hypocholesterolemic activity and effects on cholesterol synthesis in various tissues [].
  • Mouse models: To investigate its effects on bone formation and resorption [].
  • Chicken embryo models: To study the anti-angiogenic effects of Mevastatin [].

Q15: Are there any notable findings from in vivo studies using Mevastatin?

A17: Research using a mouse model of bone transplantation demonstrated that topical administration of Mevastatin led to increased bone mass in isografted bone []. The study suggests that this effect may be mediated by enhanced bone turnover and the upregulation of bone morphogenetic protein-2 (BMP-2) and receptor activator of NF-kB ligand (RANKL) mRNA expression.

Q16: Are there known mechanisms of resistance to Mevastatin?

A18: Research indicates that prolonged exposure to Mevastatin can lead to the development of resistance in some cell lines. For example, one study generated a Mevastatin-resistant mouse cell line (CR200) with a 100-fold higher resistance to the inhibitor []. This resistance was attributed to two primary defects:

    Q17: How is Mevastatin typically analyzed and quantified?

    A17: Various analytical techniques are employed for the characterization and quantification of Mevastatin, including:

    • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying Mevastatin and its related compounds in various matrices, such as fermentation broth and biological samples [, , ].
    • Thin-Layer Chromatography (TLC): A simpler and more rapid method for separating and detecting Mevastatin and related compounds, particularly useful for screening purposes [].
    • Mass Spectrometry (MS): This technique provides accurate mass measurements and structural information, often coupled with HPLC for enhanced sensitivity and selectivity [].

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.